molecular formula C5H4BrN3O3 B2543933 6-Amino-3-bromo-5-nitro-pyridin-2-ol CAS No. 1935346-20-5

6-Amino-3-bromo-5-nitro-pyridin-2-ol

Cat. No.: B2543933
CAS No.: 1935346-20-5
M. Wt: 234.009
InChI Key: PCFLYUZOCFZUHZ-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-5-nitro-pyridin-2-ol is a heterocyclic compound that contains a pyridine ring with three functional groups attached: an amino group, a bromo group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-bromo-5-nitro-pyridin-2-ol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-hydroxy-5-nitropyridine followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and pH .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-bromo-5-nitro-pyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce amino derivatives .

Scientific Research Applications

6-Amino-3-bromo-5-nitro-pyridin-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as anti-cancer and anti-inflammatory agents.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-nitropyridine: Similar structure but lacks the hydroxyl group.

    2-Amino-6-bromopyridine: Similar structure but lacks the nitro group.

    2-Bromo-6-methylpyridine: Similar structure but has a methyl group instead of an amino group

Uniqueness

6-Amino-3-bromo-5-nitro-pyridin-2-ol is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds .

Properties

IUPAC Name

6-amino-3-bromo-5-nitro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFLYUZOCFZUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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